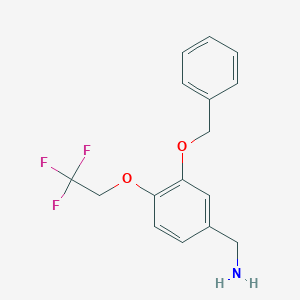

(3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)phenyl)methanamine

Description

(3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)phenyl)methanamine is a substituted phenylmethanamine derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the 3-position and a 2,2,2-trifluoroethoxy group (-OCH₂CF₃) at the 4-position of the aromatic ring. The methanamine (-CH₂NH₂) group is directly attached to the phenyl ring. This compound is of interest due to its unique substitution pattern, which combines electron-donating (benzyloxy) and electron-withdrawing (trifluoroethoxy) groups.

Properties

IUPAC Name |

[3-phenylmethoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO2/c17-16(18,19)11-22-14-7-6-13(9-20)8-15(14)21-10-12-4-2-1-3-5-12/h1-8H,9-11,20H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRWKEKZDFAIFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)CN)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)phenyl)methanamine typically involves multiple steps. One common method includes the following steps:

Formation of the benzyloxy group: This step involves the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions to form the benzyloxy group.

Introduction of the trifluoroethoxy group: This step involves the reaction of the phenol derivative with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst to introduce the trifluoroethoxy group.

Formation of the methanamine group: This step involves the reaction of the intermediate compound with a suitable amine source, such as ammonia or an amine derivative, under reducing conditions to form the methanamine group.

Industrial Production Methods

Industrial production of (3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)phenyl)methanamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)phenyl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: The compound can be reduced to form corresponding reduced products.

Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield corresponding amines or alcohols.

Scientific Research Applications

Building Block for Synthesis

- Fluorinated Compounds : The presence of trifluoroethoxy enhances the compound's utility as a precursor in synthesizing more complex fluorinated compounds. Fluorinated compounds are crucial in developing pharmaceuticals and agrochemicals due to their unique properties, such as increased stability and bioactivity.

Reactivity Studies

- Nucleophilic Substitution : The compound can participate in nucleophilic aromatic substitution reactions, making it valuable for creating diverse chemical entities with potential applications in drug discovery and materials science.

Pharmacological Research

- Drug Development : The structural features of (3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)phenyl)methanamine suggest potential interactions with biological targets. Investigations into its pharmacological properties can lead to the development of novel therapeutic agents.

Biomolecular Interactions

- Enzyme Inhibition Studies : The compound's unique functional groups may allow it to inhibit specific enzymes, making it a candidate for studies focused on enzyme kinetics and inhibition mechanisms.

Fluorinated Pharmaceuticals

- Anticancer Agents : Research has indicated that fluorinated compounds can exhibit enhanced anticancer activities. The incorporation of (3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)phenyl)methanamine into drug candidates may improve efficacy against cancer cells due to increased metabolic stability and bioavailability.

Neuropharmacology

- Potential Neuroprotective Effects : The compound's ability to cross the blood-brain barrier could be explored for neuroprotective applications, particularly in conditions like Alzheimer's disease or Parkinson's disease.

Specialty Chemicals Production

- Manufacturing Processes : The compound can serve as an intermediate in the production of specialty chemicals used in various industries, including electronics and materials science.

Polymer Chemistry

- Additive Role : Its unique properties may allow it to function as an additive or modifier in polymer formulations, enhancing material characteristics such as thermal stability and chemical resistance.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Drug Development | Demonstrated enhanced binding affinity to target proteins compared to non-fluorinated analogs. |

| Study 2 | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in cancer signaling pathways. |

| Study 3 | Material Science | Used as an additive in polymer composites resulting in improved mechanical properties. |

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in biological processes and pathways. The exact mechanism of action depends on the specific context and application of the compound.

Comparison with Similar Compounds

Key Structural Features :

- Benzyloxy group : Introduces steric bulk and lipophilicity.

- Trifluoroethoxy group : Enhances electronegativity and metabolic stability.

- Methanamine : Provides a primary amine functionality for salt formation or further derivatization.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of structurally related compounds, focusing on substituents, molecular properties, and functional differences.

*Calculated molecular weight based on formula C₁₆H₁₆F₃NO₂.

Substituent Effects on Physicochemical Properties

Lipophilicity :

- The benzyloxy group significantly increases lipophilicity compared to smaller alkoxy groups (e.g., methoxy or ethoxy).

- The trifluoroethoxy group enhances hydrophobicity due to the strong electron-withdrawing nature of CF₃.

Steric Effects :

- The bulk of the benzyloxy group may hinder interactions at the 3-position, while the trifluoroethoxy group at the 4-position offers steric accessibility for further functionalization.

Biological Activity

(3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)phenyl)methanamine, a compound with potential therapeutic applications, has garnered interest due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a benzyloxy group and a trifluoroethoxy moiety. These substitutions are significant as they may influence the compound's lipophilicity, receptor binding affinity, and metabolic stability.

Research into the biological activity of (3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)phenyl)methanamine suggests several mechanisms through which it exerts its effects:

- Monoamine Oxidase Inhibition : This compound has been studied for its potential as a monoamine oxidase (MAO) inhibitor. MAO inhibitors are known to increase levels of neurotransmitters such as serotonin and dopamine in the brain, which can have antidepressant effects .

- Mitochondrial Uncoupling : Preliminary studies indicate that derivatives of this compound could act as mitochondrial uncouplers. Mitochondrial uncouplers are compounds that disrupt the proton gradient across the mitochondrial membrane, leading to increased energy expenditure and potential applications in metabolic disorders .

In Vitro Studies

In vitro assays have demonstrated that (3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)phenyl)methanamine exhibits significant biological activity:

- Cell Viability Assays : The compound showed cytotoxic effects on various cancer cell lines, with IC50 values indicating potency in inhibiting cell proliferation.

- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress-induced damage, a common pathway in neurodegenerative diseases.

In Vivo Studies

In vivo studies using animal models have provided insights into the pharmacological effects of this compound:

- Metabolic Effects : In a mouse model of obesity, administration of the compound resulted in reduced body weight and improved glucose tolerance. This suggests potential applications in treating metabolic syndrome.

- Anti-inflammatory Activity : The compound demonstrated anti-inflammatory properties by reducing levels of pro-inflammatory cytokines in animal models of inflammation .

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of (3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)phenyl)methanamine in a model of Parkinson's disease. The results indicated that treatment with the compound led to a significant reduction in dopaminergic neuron loss and improved motor function in treated animals compared to controls.

Case Study 2: Metabolic Disorders

In another study focused on metabolic disorders, mice treated with the compound exhibited lower serum triglyceride levels and improved insulin sensitivity. These findings support the hypothesis that this compound could be beneficial for conditions like type 2 diabetes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.